3-Methoxy-5-methylaniline

Descripción

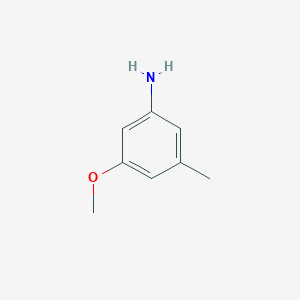

Structure

3D Structure

Propiedades

IUPAC Name |

3-methoxy-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-3-7(9)5-8(4-6)10-2/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYIMMXOEYEZHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212881 | |

| Record name | Methoxymethylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63460-04-8 | |

| Record name | Methoxymethylbenzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063460048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxymethylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 3-Methoxy-5-methylaniline (CAS: 66584-31-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-5-methylaniline, with the CAS registry number 66584-31-4, is an aromatic amine derivative.[1] Its chemical structure, featuring a methoxy and a methyl group on the aniline ring, makes it a valuable intermediate and building block in organic synthesis. This compound is particularly noted for its application in the preparation of more complex molecules with potential therapeutic properties, such as sulphonamides and aryl amines with antitubercular activity.[1] Additionally, some research suggests that derivatives of this compound may possess antimicrobial and antifungal properties.[2] This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, safety and handling information, and its applications in research and development.

Chemical and Physical Properties

This compound is a yellow crystalline solid at room temperature.[2] Key quantitative properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 66584-31-4 | [1] |

| Molecular Formula | C₈H₁₁NO | [1][2] |

| Molecular Weight | 137.18 g/mol | [1][2] |

| Melting Point | 46-47 °C | [1] |

| Boiling Point | 150-152 °C (at 22 Torr) | [1] |

| pKa (Predicted) | 4.30 ± 0.10 | [2] |

| Appearance | Yellow crystalline solid | [2] |

Synonyms: 3-Methoxy-5-methylphenylamine, 3-Methoxy-5-methylbenzenamine.[1][2]

Synthesis

Based on established methods for analogous compounds, such as the synthesis of 3-methoxy-2-methylaniline via the reduction of 2-methyl-3-nitroanisole, a plausible experimental protocol is outlined below.[3]

Proposed Experimental Protocol: Reduction of 1-methoxy-3-methyl-5-nitrobenzene

Disclaimer: This is a representative protocol based on similar reactions and should be adapted and optimized under appropriate laboratory conditions.

Reaction Scheme:

References

An In-depth Technical Guide to 3-Methoxy-5-methylaniline: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-5-methylaniline, also known as 3-amino-5-methylanisole, is an aromatic amine that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring methoxy and methyl groups meta to the amino functionality, influences its reactivity and makes it a valuable intermediate in the preparation of a variety of more complex molecules, including potential pharmaceutical agents and other specialty chemicals. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with detailed experimental considerations for its synthesis, purification, and handling.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Amino-5-methylanisole, 5-Methyl-m-anisidine |

| CAS Number | 66584-31-4[1] |

| Molecular Formula | C₈H₁₁NO[1] |

| Molecular Weight | 137.18 g/mol [1] |

| Appearance | Clear Brown Oil |

| Property | Value |

| Melting Point | 46-47 °C |

| Boiling Point | 150-152 °C at 22 Torr |

| Density (Predicted) | 1.039 ± 0.06 g/cm³ |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. |

| pKa (Predicted) | 4.30 ± 0.10 |

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes, with a common method being the reduction of the corresponding nitro compound, 3-methoxy-5-methylnitrobenzene.

Experimental Protocol: Synthesis via Reduction of 3-Methoxy-5-methylnitrobenzene

This protocol outlines a general procedure for the reduction of a nitroaromatic compound to an aniline, which can be adapted for the synthesis of this compound.

Materials:

-

3-Methoxy-5-methylnitrobenzene

-

Ethanol

-

5% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas source (e.g., hydrogen balloon or Parr hydrogenator)

-

Diatomaceous earth (e.g., Celite®)

-

Rotary evaporator

Procedure:

-

In a suitable reaction flask, dissolve 3-methoxy-5-methylnitrobenzene (1 equivalent) in ethanol.

-

Carefully add a catalytic amount of 5% Pd/C (typically 5-10 mol%).

-

The reaction vessel is then placed under a hydrogen atmosphere.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion of the reaction, carefully filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.

-

Wash the filter cake with ethanol to ensure all the product is collected.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Purification by Column Chromatography

Purification of the crude product can be effectively achieved using column chromatography.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

-

Glass column

-

Collection tubes

-

TLC plates and chamber

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pack a glass column with the silica gel slurry.

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

-

Carefully load the sample onto the top of the silica gel bed.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and monitor the separation using TLC.

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to obtain purified this compound.

Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound in CDCl₃ is expected to show the following signals:

-

A singlet for the methoxy (–OCH₃) protons around 3.8 ppm.

-

A singlet for the methyl (–CH₃) protons around 2.3 ppm.

-

A broad singlet for the amine (–NH₂) protons.

-

Three aromatic protons in the region of 6.2-7.2 ppm, appearing as distinct multiplets or singlets depending on the coupling.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts can be estimated based on the effects of the substituents on the aromatic ring.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the amino group, with the methoxy and methyl groups influencing the regioselectivity of its reactions.

Electrophilic Aromatic Substitution

The amino group is a strong activating and ortho-, para-director in electrophilic aromatic substitution reactions. However, due to the meta-positioning of the methoxy and methyl groups relative to the amino group, the substitution pattern will be directed to the positions ortho and para to the amino group. The methoxy group is also an activating ortho-, para-director, while the methyl group is a weakly activating ortho-, para-director. The interplay of these directing effects will determine the final product distribution in reactions such as halogenation, nitration, and sulfonation.

Caption: Possible sites of electrophilic attack on this compound.

Diazotization

As a primary aromatic amine, this compound can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. The resulting diazonium salt is a valuable intermediate that can be converted to a wide range of functional groups through Sandmeyer and related reactions.

Stability and Storage

This compound should be stored in a cool, dark, and dry place under an inert atmosphere to prevent degradation. It is sensitive to air and light.

Safety and Handling

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If skin irritation occurs, get medical advice/attention.

It is crucial to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment.

Applications in Research and Drug Development

This compound is a valuable starting material for the synthesis of various heterocyclic compounds and other complex organic molecules. Its derivatives have been investigated for a range of biological activities, making it a compound of interest in medicinal chemistry and drug discovery programs. For example, aniline derivatives are used in the preparation of sulphonamides and aryl amines as potential antitubercular agents.

Conclusion

This technical guide provides a detailed overview of the core physical and chemical properties of this compound. The information on its synthesis, purification, reactivity, and handling is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development. Further investigation into its biological activities and the development of novel synthetic applications will continue to highlight the importance of this versatile chemical intermediate.

References

An In-depth Technical Guide to 3-Methoxy-5-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and applications of 3-Methoxy-5-methylaniline, a key intermediate in organic synthesis.

Molecular Structure and Properties

This compound, with the empirical formula C₈H₁₁NO, is an aromatic amine. The molecule consists of a benzene ring substituted with a methoxy group (-OCH₃), a methyl group (-CH₃), and an amino group (-NH₂).

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Weight | 137.18 g/mol | [1][2] |

| Molecular Formula | C₈H₁₁NO | [1][2] |

| CAS Number | 66584-31-4 | [2] |

| Melting Point | 46 °C | [2] |

| SMILES | Nc1cc(C)cc(OC)c1 | [1] |

| InChI Key | DYPGTLUYQZIULN-UHFFFAOYSA-N |

Molecular Visualization

The following diagram illustrates the two-dimensional structure of this compound.

Caption: 2D structure of this compound.

Experimental Protocols

This compound is a versatile reagent in organic synthesis, often utilized in the preparation of pharmaceuticals and other complex organic molecules. A common application involves its use as a nucleophile in substitution reactions.

Illustrative Experimental Protocol: Synthesis of a Substituted Aniline Derivative

The following is a representative protocol for a nucleophilic aromatic substitution reaction, a common application for aniline derivatives like this compound. This protocol is adapted from established procedures for similar compounds.

Reaction Scheme:

Caption: General workflow for a nucleophilic aromatic substitution.

Materials:

-

This compound (1.0 eq)

-

Aryl halide (e.g., 4-fluoronitrobenzene) (1.0 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add this compound, the aryl halide, and potassium carbonate.

-

Add a sufficient volume of DMF to dissolve the reactants.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired substituted aniline.

This protocol serves as a general guideline. Reaction conditions, including solvent, base, and temperature, may require optimization for specific substrates.

Synthesis of this compound

A common synthetic route to this compound involves the reduction of the corresponding nitro compound, 3-methoxy-5-methylnitrobenzene.

References

Spectroscopic Profile of 3-Methoxy-5-methylaniline: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic amine 3-Methoxy-5-methylaniline. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Introduction

This compound is an aniline derivative with applications in the synthesis of various organic compounds, including potential antitubercular agents. A thorough understanding of its spectroscopic characteristics is crucial for its identification, characterization, and quality control in research and development. Due to the limited availability of published experimental spectra in public databases, this guide provides predicted data to serve as a reference for researchers.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values were generated using computational models and should be used as a reference for the identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.3 - 6.5 | Singlet | 1H | Aromatic C2-H |

| 6.2 - 6.4 | Singlet | 1H | Aromatic C4-H |

| 6.1 - 6.3 | Singlet | 1H | Aromatic C6-H |

| 3.7 - 3.9 | Singlet | 2H | -NH₂ |

| 3.75 | Singlet | 3H | -OCH₃ |

| 2.25 | Singlet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| 160 - 162 | Aromatic C3-O |

| 147 - 149 | Aromatic C1-N |

| 139 - 141 | Aromatic C5-C |

| 106 - 108 | Aromatic C4 |

| 105 - 107 | Aromatic C6 |

| 99 - 101 | Aromatic C2 |

| 54 - 56 | -OCH₃ |

| 21 - 23 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium | N-H stretch (asymmetric and symmetric) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 2950 | Medium | Aliphatic C-H stretch |

| 1600 - 1620 | Strong | N-H scissoring |

| 1580 - 1600 | Strong | Aromatic C=C stretch |

| 1450 - 1500 | Medium | Aromatic C=C stretch |

| 1200 - 1300 | Strong | C-O stretch (aryl ether) |

| 1000 - 1100 | Strong | C-N stretch |

| 800 - 900 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Fragmentation for this compound

| m/z | Relative Intensity | Assignment |

| 137 | High | Molecular Ion [M]⁺ |

| 122 | Medium | [M - CH₃]⁺ |

| 108 | High | [M - CHO]⁺ or [M - NCH₃]⁺ |

| 94 | Medium | [M - CH₃ - CO]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

The following are general methodologies for the acquisition of spectroscopic data for aromatic amines like this compound.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher.[1] The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.[1] For a typical ¹H NMR experiment, a 30° pulse is applied with a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum and enhance signal-to-noise.

Infrared (IR) Spectroscopy

IR spectra are generally recorded using a Fourier Transform Infrared (FTIR) spectrometer.[2] The sample can be prepared as a thin film between potassium bromide (KBr) plates if it is a liquid. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatography (GC) system for sample introduction (GC-MS). For electron ionization (EI) mass spectrometry, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

This guide provides a foundational set of predicted spectroscopic data and standardized methodologies to aid in the analysis of this compound. Researchers are encouraged to obtain experimental data for verification and further in-depth studies.

References

Technical Guide: Physicochemical Properties of 3-Methoxy-5-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 3-Methoxy-5-methylaniline (CAS No: 66584-31-4), a key intermediate in various chemical syntheses. This document outlines its physical properties and provides detailed experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.

Core Physical Properties

The accurate determination of physical constants such as melting and boiling points is fundamental in verifying the identity and purity of a chemical compound.

Data Presentation

The experimentally determined and predicted physical properties of this compound are summarized in the table below for clear reference.

| Property | Value | Conditions |

| Melting Point | 46-47 °C | - |

| Boiling Point | 150-152 °C | at 22 Torr[1] |

| 257.7 °C | at 760 mmHg[2] | |

| Density | 1.039 ± 0.06 g/cm³ | Predicted[1] |

| pKa | 4.30 ± 0.10 | Predicted[1] |

Experimental Protocols

Detailed methodologies for the determination of melting and boiling points are crucial for obtaining reliable and consistent data.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting range typically indicates a high degree of purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Capillary Tube Packing: Pack the dry powder into a capillary tube by tapping the open end into the sample. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup:

-

Thiele Tube: Secure the capillary tube to a thermometer with a rubber band, ensuring the sample is aligned with the thermometer bulb. Immerse the setup in a Thiele tube filled with a suitable heating oil (e.g., mineral oil or silicone oil).

-

Digital Apparatus: Place the capillary tube into the heating block of the digital melting point apparatus.

-

-

Heating: Begin heating the apparatus.

-

A rapid heating rate (10-20 °C/minute) can be used for a preliminary, approximate melting point.

-

For an accurate determination, repeat the measurement with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/minute.

-

-

Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube with heating oil or a beaker of water on a hot plate)

-

Clamps and stand

Procedure:

-

Sample Preparation: Place a small amount (approximately 0.5 mL) of this compound into a small test tube.

-

Capillary Inversion: Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the liquid.

-

Apparatus Setup: Attach the test tube to a thermometer and immerse it in the heating bath. The liquid level in the bath should be above the liquid level in the test tube.

-

Heating: Gradually heat the bath. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Observation: Continue heating until a steady and rapid stream of bubbles emerges from the open end of the capillary tube. At this point, stop heating and allow the apparatus to cool slowly.

-

Boiling Point Reading: The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is the boiling point of the substance at the recorded atmospheric pressure.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the determination of the physical properties of a chemical compound like this compound.

References

Basicity and pKa value of 3-Methoxy-5-methylaniline

An In-depth Guide to the Basicity and pKa of 3-Methoxy-5-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Basicity and pKa in Anilines

Aniline, the simplest aromatic amine, is a weak base. The lone pair of electrons on the nitrogen atom can accept a proton, but its availability is reduced due to delocalization into the benzene ring's π-system.[1] The basicity of substituted anilines, and thus the pKa of their conjugate acids (anilinium ions), is modulated by the electronic properties of the substituents on the aromatic ring.

-

Electron-Donating Groups (EDGs) , such as alkyl groups (-CH₃), increase the electron density on the nitrogen atom, making the lone pair more available for protonation. This leads to an increase in basicity and a higher pKa value.

-

Electron-Withdrawing Groups (EWGs) , such as nitro groups (-NO₂), decrease the electron density on the nitrogen, making the molecule less basic and lowering the pKa value.

The position of the substituent (ortho, meta, or para) is crucial as it determines whether inductive or resonance (mesomeric) effects dominate.

Electronic Effects in this compound

In this compound, both substituents are in the meta position relative to the amino group. This positioning is key to understanding their influence:

-

5-Methyl Group (-CH₃): The methyl group is an EDG primarily through a positive inductive effect (+I), which pushes electron density through the sigma bonds. This effect increases the electron density on the nitrogen, thereby increasing the basicity.

-

3-Methoxy Group (-OCH₃): The methoxy group has competing effects:

-

A negative inductive effect (-I) due to the high electronegativity of the oxygen atom, which withdraws electron density.

-

A positive resonance effect (+M) where the oxygen's lone pair can delocalize into the ring. However, from the meta position, the +M effect does not extend to the amino group. Therefore, the electron-withdrawing inductive effect (-I) is the dominant influence from the methoxy group in this configuration, which tends to decrease basicity.[2][3]

-

The overall basicity of this compound is a result of the interplay between the base-strengthening +I effect of the methyl group and the base-weakening -I effect of the methoxy group.

Quantitative Analysis and pKa Estimation

A precise, experimentally verified pKa for this compound is not prominently published. However, we can estimate its value by comparing it to the pKa values of aniline and its mono-substituted derivatives.

| Compound | Structure | Substituent(s) | pKa of Conjugate Acid | Effect on Basicity vs. Aniline |

| Aniline | C₆H₅NH₂ | None | ~4.6 | Baseline |

| 3-Methylaniline (m-Toluidine) | CH₃C₆H₄NH₂ | 3-Methyl (+I) | 4.69[4] | Slightly Increased |

| 3-Methoxyaniline (m-Anisidine) | CH₃OC₆H₄NH₂ | 3-Methoxy (-I) | ~4.23[5][6][7][8][9] | Decreased |

| This compound | CH₃OC₆H₃(CH₃)NH₂ | 3-Methoxy (-I), 5-Methyl (+I) | ~4.3 - 4.5 (Estimated) | Slightly Decreased |

Table 1: Comparative pKa values of aniline and related compounds at 25°C.

Analysis: The pKa of 3-methylaniline (4.69) is slightly higher than that of aniline (~4.6), confirming the base-strengthening +I effect of the methyl group.[4] Conversely, the pKa of 3-methoxyaniline (~4.23) is lower than aniline's, demonstrating the dominance of the base-weakening -I effect of the meta-methoxy group.[5][6][7]

For this compound, the two effects will partially counteract each other. Given that the -I effect of the methoxy group causes a more significant pKa drop (approx. 0.37 units) than the +I effect of the methyl group causes a rise (approx. 0.09 units), it is predicted that the net effect will be a slight decrease in basicity compared to aniline. Therefore, the pKa value is estimated to be slightly higher than that of 3-methoxyaniline but lower than that of aniline, likely falling in the 4.3 to 4.5 range .

References

- 1. Aniline - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. echemi.com [echemi.com]

- 4. m-Toluidine | C6H4CH3NH2 | CID 7934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. echemi.com [echemi.com]

- 7. 3-Methoxyaniline | C7H9NO | CID 10824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. m-Anisidine CAS#: 536-90-3 [m.chemicalbook.com]

An In-depth Technical Guide to the Isomers of Methoxy-methylaniline for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of methoxy-methylaniline, with a focus on their synthesis, characterization, and potential applications in drug development. The content is tailored for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed experimental protocols, comparative data, and insights into their biological relevance.

Introduction to Methoxy-methylaniline Isomers

Methoxy-methylaniline isomers are a class of aromatic compounds with the chemical formula C₈H₁₁NO. These molecules consist of a benzene ring substituted with a methoxy group (-OCH₃) and a methylamino group (-NHCH₃). The relative positions of these substituents on the aromatic ring give rise to several positional isomers, each with distinct physical, chemical, and biological properties. The primary isomers of interest are 2-methoxy-N-methylaniline, 3-methoxy-N-methylaniline, and 4-methoxy-N-methylaniline. Additionally, isomers where the methyl group is attached to the ring instead of the nitrogen atom, such as 4-methoxy-2-methylaniline, are also of significant interest in medicinal chemistry.

The strategic incorporation of methoxy and methylamino groups can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The methoxy group, for instance, is prevalent in many natural products and approved drugs, where it can impact ligand-target binding, physicochemical properties, and metabolic stability. This makes methoxy-methylaniline and its derivatives attractive scaffolds for the design of novel therapeutic agents.

Physicochemical and Spectroscopic Characteristics

A thorough understanding of the physicochemical and spectroscopic properties of each isomer is crucial for their identification, purification, and characterization. The following tables summarize the key quantitative data for the primary isomers of N-methyl-methoxyaniline and a related positional isomer.

Table 1: Physical Properties of Methoxy-methylaniline Isomers

| Isomer | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Ortho | 2-Methoxy-N-methylaniline | 10541-78-3 | 137.18 | 30-34 | Not available |

| Meta | 3-Methoxy-N-methylaniline | 14318-66-2 | 137.18 | Not available | 239-240 |

| Para | 4-Methoxy-N-methylaniline | 5961-59-1 | 137.18 | 33-36 | 135-136 (at 19 mmHg) |

Table 2: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Isomer | δ (ppm), Multiplicity, J (Hz), Integration, Assignment |

| 2-Methoxy-N-methylaniline | 6.95 (t, J = 7.6 Hz, 1H, Ar-H), 6.82 (d, J = 7.8 Hz, 1H, Ar-H), 6.70-6.60 (m, 2H, Ar-H), 3.86 (s, 3H, -OCH₃), 2.87 (s, 3H, -NCH₃) |

| 3-Methoxy-N-methylaniline | 7.12 (t, J = 8.1 Hz, 1H, Ar-H), 6.31 (dd, J = 8.1, 2.3 Hz, 1H, Ar-H), 6.26 (dd, J = 8.0, 2.1 Hz, 1H, Ar-H), 6.19 (t, J = 2.2 Hz, 1H, Ar-H), 3.81 (s, 3H, -OCH₃), 2.85 (s, 3H, -NCH₃) |

| 4-Methoxy-N-methylaniline | 6.82 (d, J = 8.7 Hz, 2H, Ar-H), 6.60 (d, J = 8.6 Hz, 2H, Ar-H), 3.77 (s, 3H, -OCH₃), 2.81 (s, 3H, -NCH₃) |

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, 101 MHz)

| Isomer | δ (ppm), Assignment |

| 2-Methoxy-N-methylaniline | 147.9, 139.0, 121.3, 116.8, 111.9, 109.4, 55.2 (-OCH₃), 31.2 (-NCH₃) |

| 3-Methoxy-N-methylaniline | 160.7, 150.8, 129.8, 105.6, 102.2, 98.2, 55.0 (-OCH₃), 30.6 (-NCH₃) |

| 4-Methoxy-N-methylaniline | 152.1, 143.8, 115.0, 113.7, 55.9 (-OCH₃), 31.6 (-NCH₃) |

Infrared (IR) and Mass Spectrometry (MS) Data

Detailed peak lists for IR and MS are not consistently available across public databases. However, characteristic spectral features can be described:

-

IR Spectroscopy: All isomers will exhibit characteristic peaks for N-H stretching (around 3400 cm⁻¹, although this may be absent in highly pure N-methylated samples), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the methyl groups (around 2800-3000 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and C-O stretching of the methoxy group (typically a strong band around 1250 cm⁻¹). The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region will be characteristic of the substitution pattern of each isomer.

-

Mass Spectrometry: The electron ionization (EI) mass spectra of all isomers will show a molecular ion peak (M⁺) at m/z = 137. The fragmentation patterns will differ based on the stability of the resulting fragments, which is influenced by the position of the substituents. Common fragmentation pathways involve the loss of a methyl radical (M-15) from the N-methyl or methoxy group, and cleavage of the C-N bond.

Synthesis of Methoxy-methylaniline Isomers

Several synthetic routes are available for the preparation of methoxy-methylaniline isomers. The choice of method often depends on the availability of starting materials and the desired scale of the synthesis.

N-Methylation of Anisidines

A common and straightforward method involves the N-methylation of the corresponding methoxyaniline (anisidine) isomer.

Caution: Dimethyl sulfate is toxic and carcinogenic. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the respective anisidine isomer (e.g., 2-anisidine, 3-anisidine, or 4-anisidine) in a suitable solvent such as acetone or tetrahydrofuran.

-

Base Addition: Add an appropriate base, such as anhydrous potassium carbonate or sodium carbonate, to the solution.

-

Methylation: Cool the mixture in an ice bath and add dimethyl sulfate dropwise via the dropping funnel while stirring vigorously.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-methylated product.

Reductive Amination of Anisaldehydes

Another approach involves the reductive amination of the corresponding methoxybenzaldehyde (anisaldehyde) with methylamine.

-

Imine Formation: In a round-bottom flask, dissolve the appropriate anisaldehyde isomer in a suitable solvent like methanol. Add a solution of methylamine (e.g., as a solution in methanol or an aqueous solution). Stir the mixture at room temperature for a few hours to form the corresponding imine.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Reduction of Nitroanisoles followed by N-Methylation

-

Reaction Setup: In a hydrogenation vessel, dissolve the appropriate nitroanisole isomer in a solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the solvent. Concentrate the filtrate under reduced pressure to obtain the crude anisidine.

-

N-Methylation: The resulting crude anisidine can then be N-methylated using one of the methods described above.

Applications in Drug Development

The methoxy-methylaniline scaffold is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. The aniline moiety can serve as a key pharmacophore that interacts with the hinge region of protein kinases.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Derivatives of methoxy-methylaniline have been investigated as inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Aberrant signaling through these pathways is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis.

Modulation of c-Myc Oncogenic Activity

The c-Myc oncoprotein is a transcription factor that is deregulated in a large proportion of human cancers. It plays a crucial role in cell growth, proliferation, and metabolism. Recent studies have explored phenoxy-N-phenylaniline derivatives, which share structural similarities with methoxy-methylanilines, as inhibitors of the c-Myc/Max dimerization and DNA binding, thereby downregulating c-Myc's transcriptional activity.[1]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To evaluate the potential of newly synthesized methoxy-methylaniline derivatives as anticancer agents, a common in vitro method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds (methoxy-methylaniline derivatives) and a positive control (a known anticancer drug) in cell culture medium. Add the diluted compounds to the wells containing the cells and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization solution, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be determined.

Conclusion

The isomers of methoxy-methylaniline represent a versatile and valuable class of compounds for researchers in organic synthesis and drug discovery. Their distinct physicochemical and spectroscopic properties allow for their specific identification and characterization. The synthetic routes to these isomers are well-established, providing a reliable supply for further investigation. The presence of the methoxy-methylaniline scaffold in molecules targeting key oncogenic signaling pathways, such as those driven by EGFR, VEGFR-2, and c-Myc, highlights their potential in the development of novel anticancer therapeutics. This guide provides a foundational resource to aid in the synthesis, characterization, and biological evaluation of this promising class of molecules.

References

Theoretical Calculations of 3-Methoxy-5-methylaniline Electronic Properties: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Predicted Electronic and Spectroscopic Properties

The following tables summarize the hypothetical quantitative data for 3-Methoxy-5-methylaniline, which would be obtained from rigorous computational analysis. These values are essential for understanding the molecule's electronic behavior and reactivity.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value | Unit |

| Highest Occupied Molecular Orbital (HOMO) Energy | -5.876 | eV |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -0.987 | eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.889 | eV |

| Ionization Potential (I) | 5.876 | eV |

| Electron Affinity (A) | 0.987 | eV |

| Global Hardness (η) | 2.445 | eV |

| Chemical Potential (μ) | -3.432 | eV |

| Electrophilicity Index (ω) | 2.408 | eV |

| Dipole Moment (μ) | 2.15 | Debye |

Table 2: Predicted Vibrational Frequencies of Key Functional Groups

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Asymmetric Stretch | -NH₂ | 3450 |

| N-H Symmetric Stretch | -NH₂ | 3350 |

| C-H Aromatic Stretch | Ar-H | 3100-3000 |

| C-H Aliphatic Stretch | -CH₃ | 2950-2850 |

| C=C Aromatic Stretch | Ar C=C | 1620-1580 |

| C-N Stretch | Ar-N | 1350-1250 |

| C-O Asymmetric Stretch | Ar-O-CH₃ | 1260 |

| C-O Symmetric Stretch | Ar-O-CH₃ | 1040 |

Experimental Protocols: Computational Methodology

The following section details the robust computational methodology that would be employed to determine the electronic properties of this compound. These protocols are based on widely accepted and validated theoretical chemistry practices for similar organic molecules.[2][5][6]

Molecular Geometry Optimization

The initial step involves the optimization of the molecular geometry of this compound. This is achieved using Density Functional Theory (DFT), a computational quantum mechanical modeling method used in physics, chemistry, and materials science to investigate the electronic structure (or principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional is a popular choice for such calculations due to its accuracy and computational efficiency.[2] A common and effective basis set for this purpose is 6-311++G(d,p), which provides a good balance between accuracy and computational cost for molecules of this size.[1] The optimization process is continued until the forces on each atom are negligible, and the geometry corresponds to a minimum on the potential energy surface.

Calculation of Electronic Properties

Once the optimized geometry is obtained, a frequency calculation is performed at the same level of theory to confirm that the structure is a true minimum (i.e., no imaginary frequencies). Following this, a series of electronic properties are calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as they provide insights into the molecule's reactivity and kinetic stability.[5] The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity.[5]

Other important electronic properties that are typically calculated include:

-

Ionization Potential (I): The energy required to remove an electron from a molecule.

-

Electron Affinity (A): The energy released when an electron is added to a molecule.

-

Global Hardness (η): A measure of the molecule's resistance to charge transfer.

-

Chemical Potential (μ): The escaping tendency of electrons from a system in equilibrium.

-

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

-

Dipole Moment (μ): A measure of the polarity of the molecule.

Spectroscopic Analysis

Theoretical vibrational frequencies are calculated from the optimized geometry. These frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of bonds. The calculated vibrational spectrum can be compared with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy to validate the computational model and aid in the assignment of experimental spectral bands.[4]

Mandatory Visualization

The following diagrams illustrate the molecular structure of this compound and the logical workflow for the theoretical calculation of its electronic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. echemcom.com [echemcom.com]

- 4. researchgate.net [researchgate.net]

- 5. irjweb.com [irjweb.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 3,5-Diaminoanisole from 3,5-Dinitroanisole

Introduction

The synthesis of substituted anilines is a cornerstone of modern organic chemistry, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science industries. This document provides a detailed protocol for the synthesis of 3,5-diaminoanisole via the catalytic hydrogenation of 3,5-dinitroanisole. While the direct synthesis of 3-methoxy-5-methylaniline from 3,5-dinitroanisole is a complex process likely requiring a multi-step synthetic route, the reduction of the dinitro compound to a diamine is a fundamental and illustrative transformation. This protocol is intended for researchers, scientists, and professionals in drug development who are familiar with standard laboratory techniques.

The described method utilizes a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, a common and efficient method for the reduction of aromatic nitro groups.[1][2] The reaction proceeds with high selectivity and yield, providing a straightforward route to the corresponding diamine.

Experimental Protocols

Materials and Equipment

-

3,5-Dinitroanisole

-

10% Palladium on carbon (Pd/C)

-

Ethanol, absolute

-

Ethyl acetate

-

Diatomaceous earth (Celite®)

-

Hydrogen gas supply

-

Parr hydrogenation apparatus or similar high-pressure reactor

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Filtration apparatus (Büchner funnel, filter paper)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)

Procedure

-

Reaction Setup: In a suitable high-pressure reaction vessel, a solution of 3,5-dinitroanisole (1.98 g, 10 mmol) in absolute ethanol (50 mL) is prepared.

-

Catalyst Addition: To this solution, 10% Pd/C (0.10 g, 5 mol%) is carefully added under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: The reaction vessel is sealed and connected to a hydrogen gas source. The atmosphere is purged with hydrogen three times. The reaction mixture is then stirred vigorously at room temperature under a hydrogen atmosphere (50 psi) for 4-6 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

-

Work-up: Upon completion of the reaction, the hydrogen supply is disconnected, and the reaction vessel is carefully vented and purged with nitrogen.

-

Catalyst Filtration: The reaction mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst. The filter cake is washed with a small amount of ethanol to ensure complete recovery of the product.

-

Solvent Removal: The filtrate is collected in a round-bottom flask, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 3,5-diaminoanisole.

-

Characterization: The final product is dried under vacuum and characterized by standard analytical techniques such as melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

| Parameter | Value |

| Starting Material | 3,5-Dinitroanisole |

| Product | 3,5-Diaminoanisole |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| Appearance | Off-white to light brown solid |

| Yield | 85-95% |

| Melting Point | 78-81 °C |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 6.05 (s, 1H), 5.28 (s, 2H), 4.85 (s, 4H), 3.55 (s, 3H) |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 160.5, 150.2, 95.8, 92.1, 54.8 |

| Purity (by HPLC) | >98% |

Visualizations

Caption: Experimental workflow for the synthesis of 3,5-diaminoanisole.

References

Application Notes and Protocols: Utilization of 3-Methoxy-5-methylaniline in the Synthesis of Novel Antitubercular Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of new antitubercular agents with novel mechanisms of action. Sulfonamides, a class of synthetic antimicrobial agents, have garnered renewed interest in tuberculosis research. They function by competitively inhibiting dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate biosynthesis pathway.[1][2][3] This pathway is essential for the synthesis of nucleic acids and certain amino acids, and its absence in humans makes it an attractive target for selective toxicity.[2] 3-Methoxy-5-methylaniline has been identified as a precursor for the synthesis of sulfonamides and aryl amines with potential antitubercular activity, making it a valuable starting material for the development of new drug candidates.

This document provides detailed protocols for the synthesis of a novel sulfonamide derivative from this compound and the subsequent evaluation of its antitubercular activity.

I. Synthesis of a Novel Sulfonamide Antitubercular Agent

This section outlines a proposed synthetic route for a novel sulfonamide, N-((4-((3-methoxy-5-methylphenyl)amino)sulfonyl)phenyl)acetamide, starting from this compound. The protocol is based on established methods for the synthesis of N-aryl sulfonamides.

Experimental Protocol: Synthesis of N-((4-((3-methoxy-5-methylphenyl)amino)sulfonyl)phenyl)acetamide

Materials:

-

This compound

-

4-Acetamidobenzenesulfonyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Base: To the solution from step 1, add anhydrous pyridine (1.2 eq) and stir the mixture at room temperature for 10 minutes under a nitrogen atmosphere.

-

Addition of Sulfonyl Chloride: Slowly add a solution of 4-acetamidobenzenesulfonyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material (this compound) is consumed.

-

Workup:

-

Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide derivative.

-

Characterization: Characterize the purified compound using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Proposed Synthetic Workflow

Caption: Proposed synthesis of a novel sulfonamide from this compound.

II. Evaluation of Antitubercular Activity

The in vitro antitubercular activity of the synthesized sulfonamide derivative can be determined by measuring its Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv strain using the Microplate Alamar Blue Assay (MABA).

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

Materials and Equipment:

-

Synthesized sulfonamide compound

-

Mycobacterium tuberculosis H37Rv (ATCC 27294)

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)

-

Alamar Blue reagent

-

96-well microplates

-

Incubator (37 °C)

-

Microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a suspension of M. tuberculosis H37Rv in Middlebrook 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 to obtain the final inoculum.

-

Compound Dilution: Prepare serial twofold dilutions of the synthesized sulfonamide compound in Middlebrook 7H9 broth in a 96-well microplate. The final concentrations should typically range from 0.1 to 100 µg/mL.[4]

-

Inoculation: Add 100 µL of the final bacterial inoculum to each well containing the diluted compound. Include a drug-free control well and a sterile control well.

-

Incubation: Seal the plates and incubate at 37 °C for 5-7 days.

-

Addition of Alamar Blue: After incubation, add 25 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well. Re-incubate the plates for 24 hours.

-

Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

III. Mechanism of Action and Data Presentation

Signaling Pathway: Folate Biosynthesis in M. tuberculosis

Sulfonamides act by inhibiting dihydropteroate synthase (DHPS), an enzyme in the folate biosynthesis pathway.[1][2][3] This pathway is critical for the production of tetrahydrofolate, a precursor for the synthesis of essential molecules like purines, thymidine, and certain amino acids.

Caption: Inhibition of the folate biosynthesis pathway in M. tuberculosis by sulfonamides.

Quantitative Data: Antitubercular Activity of Representative Sulfonamides

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of some previously reported sulfonamide derivatives against M. tuberculosis, providing a reference for the expected activity of newly synthesized compounds.

| Compound Class | Representative Compound | MIC (µg/mL) against M. tuberculosis H37Rv | Reference |

| Sulfonamide-Triazole Hybrids | N-acylhydrazone 8n | 2.5 | [5] |

| Sulfonamide Derivatives | [Au(sulfathiazolato)(PPh₃)] | 0.153 - 4.88 | [6] |

| Isoniazid-Sulfonate Hybrids | SIH1, SIH4, SIH12, SIH13 | 0.31 µM | [7] |

| Benzofuran-based Sulfonamides | Various derivatives | 6.25 - >100 | [8] |

| Sulfamethoxazole (in combination) | Trimethoprim-Sulfamethoxazole | ≤1/19 (TMP/SMX) | [3] |

Conclusion

This compound serves as a promising and readily available starting material for the synthesis of novel sulfonamide derivatives as potential antitubercular agents. The protocols outlined in this document provide a framework for the rational design, synthesis, and biological evaluation of such compounds. By targeting the essential folate biosynthesis pathway of Mycobacterium tuberculosis, these novel sulfonamides have the potential to contribute to the development of new and effective treatments for tuberculosis. Further structure-activity relationship (SAR) studies are encouraged to optimize the potency and pharmacokinetic properties of these derivatives.

References

- 1. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 3. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 4. Lipoamide channel-binding sulfonamides selectively inhibit mycobacterial lipoamide dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfonamide derivatives as Mycobacterium tuberculosis inhibitors: in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of antimycobacterial activity of a sulphonamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Role of 3-Methoxy-5-methylaniline as a Versatile Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3-Methoxy-5-methylaniline, a substituted aniline derivative, serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique structural features, including the methoxy and methyl groups on the aniline ring, provide a scaffold for the development of novel therapeutic agents. This intermediate is particularly noted for its application in the synthesis of sulphonamides and aryl amines with potential antitubercular activity. This document provides detailed application notes and protocols for the use of this compound in pharmaceutical research and development.

Application in the Synthesis of Potential Antitubercular Agents

This compound is a key precursor in the development of novel compounds targeting Mycobacterium tuberculosis. The structural motif of this intermediate is incorporated into larger molecules to modulate their pharmacokinetic and pharmacodynamic properties.

Synthesis of Sulfonamide Derivatives

Sulfonamides are a well-established class of antibacterial agents. The synthesis of novel sulfonamides incorporating the 3-methoxy-5-methylphenyl moiety can lead to compounds with enhanced efficacy or improved safety profiles against tuberculosis.

Experimental Protocol: General Synthesis of N-(3-methoxy-5-methylphenyl)benzenesulfonamide

This protocol describes a general method for the synthesis of a model sulfonamide using this compound.

Materials:

-

This compound

-

Benzenesulfonyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and Hexane (for chromatography)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

-

Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-(3-methoxy-5-methylphenyl)benzenesulfonamide.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Quantitative Data Summary:

| Parameter | Value |

| Starting Material | This compound |

| Reagent | Benzenesulfonyl chloride |

| Typical Yield | 80-95% |

| Purity (post-chromatography) | >98% |

Logical Workflow for Sulfonamide Synthesis

Caption: General workflow for the synthesis of N-(3-methoxy-5-methylphenyl)benzenesulfonamide.

Potential Role in Kinase Inhibitor Synthesis

While direct synthesis of approved kinase inhibitors from this compound is not prominently documented, the broader class of methoxy- and methyl-substituted anilines are key pharmacophores in numerous kinase inhibitors. These functionalities can influence ligand-target interactions, solubility, and metabolic stability. The 3-methoxy-5-methyl substitution pattern offers a unique electronic and steric profile that can be exploited in the design of novel kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.

Signaling Pathway Targeted by Many Kinase Inhibitors

Many kinase inhibitors target receptor tyrosine kinases (RTKs) like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which play crucial roles in cell proliferation and angiogenesis.

Caption: Simplified signaling pathway of receptor tyrosine kinases and the point of inhibition.

Application in the Synthesis of Aryl Amines as Antitubercular Agents

The synthesis of more complex aryl amines starting from this compound is another promising avenue for the development of antitubercular drugs. These derivatives can be designed to target specific enzymes or pathways essential for the survival of Mycobacterium tuberculosis.

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol is adapted from the synthesis of a related Schiff base and illustrates how this compound could be used to generate more complex aryl amine derivatives.

Materials:

-

This compound

-

An appropriate aldehyde (e.g., 4-nitrobenzaldehyde)

-

Ethanol

-

Catalytic amount of glacial acetic acid

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Add the selected aldehyde (1.0 eq) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Collect the solid product by filtration and wash with cold ethanol.

-

If necessary, recrystallize the product from a suitable solvent to obtain the pure Schiff base.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data Summary for a Model Schiff Base Synthesis:

| Parameter | Value |

| Starting Material | This compound |

| Reagent | 4-Nitrobenzaldehyde |

| Typical Yield | 70-90% |

| Purity (post-recrystallization) | >99% |

Experimental Workflow for Schiff Base Synthesis

Caption: Workflow for the synthesis of a Schiff base from this compound.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its utility in constructing sulfonamides and complex aryl amines provides a foundation for the discovery of new antitubercular agents. Furthermore, its structural features suggest potential for its incorporation into novel kinase inhibitors. The provided protocols and workflows offer a starting point for researchers to explore the full potential of this important building block in drug discovery and development. Further structure-activity relationship (SAR) studies on derivatives of this compound are warranted to unlock its full therapeutic potential.

Application Notes and Protocols: 3-Methoxy-5-methylaniline as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-5-methylaniline, a substituted aniline derivative, serves as a crucial building block in the field of organic synthesis. Its unique substitution pattern, featuring both an electron-donating methoxy group and a methyl group at the meta positions relative to the amino group, imparts distinct reactivity and structural characteristics. This makes it a valuable precursor for the synthesis of a diverse range of molecules, particularly in the development of novel therapeutic agents and other functional organic materials. These application notes provide an overview of its utility and detailed protocols for its application in the synthesis of bioactive compounds.

Key Applications

The primary application of this compound lies in its use as a nucleophile in various coupling reactions to construct more complex molecular architectures. A significant area of its application is in the synthesis of sulfonamides, a class of compounds well-known for their broad spectrum of biological activities. Specifically, derivatives of this compound have been explored for their potential as antitubercular agents[1][2].

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 66584-31-4 |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| Melting Point | 46 °C |

| Appearance | Not specified (commercially available) |

Synthesis of N-(4-(N-(3-methoxy-5-methylphenyl)sulfamoyl)phenyl)acetamide: A Case Study

A notable application of this compound is in the synthesis of N-aryl sulfonamides. The following protocol details the synthesis of N-(4-(N-(3-methoxy-5-methylphenyl)sulfamoyl)phenyl)acetamide, a representative example of a class of compounds investigated for their antitubercular properties.

Caption: Synthesis of a sulfonamide derivative.

This protocol is adapted from a general procedure for the synthesis of sulfonamides[3][4].

Materials:

-

This compound

-

4-Acetamidobenzenesulfonyl chloride

-

Sodium carbonate (Na₂CO₃)

-

Distilled water

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

pH paper or pH meter

-

Büchner funnel and filter paper

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5 mmol of this compound in 20 mL of distilled water with stirring.

-

Addition of Sulfonyl Chloride: To this solution, add 5 mmol of 4-acetamidobenzenesulfonyl chloride in portions.

-

pH Adjustment: Maintain the pH of the reaction mixture between 8 and 10 by the dropwise addition of a 3% aqueous solution of sodium carbonate. The reaction is typically stirred for 2-3 hours at room temperature[3].

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion of the reaction, the precipitated product is collected by filtration using a Büchner funnel.

-

Purification: The crude product is washed with distilled water, dried, and then recrystallized from methanol to afford the pure N-(4-(N-(3-methoxy-5-methylphenyl)sulfamoyl)phenyl)acetamide[3].

The synthesized compound can be characterized using standard analytical techniques.

Table 2: Representative Characterization Data for a Structurally Similar Sulfonamide

| Analysis | Expected Observations |

| Appearance | Crystalline solid |

| ¹H NMR | Signals corresponding to aromatic protons of both rings, methyl and methoxy protons, and NH protons. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H, C=O (amide), S=O (sulfonamide), and aromatic C-H stretching. |

| Mass Spec. | Molecular ion peak corresponding to the calculated molecular weight. |

Note: Specific spectral data for the target compound would need to be acquired upon synthesis.

Logical Workflow for Synthesis and Evaluation

The general workflow for the synthesis and subsequent evaluation of novel compounds derived from this compound is depicted below. This process highlights the logical progression from initial synthesis to biological testing.

Caption: General workflow for synthesis and evaluation.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility in the preparation of sulfonamides with potential antitubercular activity demonstrates its importance in medicinal chemistry and drug discovery. The provided protocol offers a reliable method for the synthesis of such derivatives, paving the way for further investigation and the development of novel therapeutic agents. The straightforward nature of its reactions, coupled with the potential for diverse functionalization, ensures that this compound will continue to be a relevant starting material for researchers in the chemical and pharmaceutical sciences.

References

Application Notes and Protocols for Heck Reaction of 3-Halo-5-Methoxyaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting the Heck reaction with 3-halo-5-methoxyaniline derivatives. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, widely utilized in the synthesis of pharmaceuticals and complex organic molecules.[1][2][3] These notes are intended to serve as a comprehensive guide for researchers in drug development and organic synthesis.

Introduction to the Heck Reaction

The Mizoroki-Heck reaction is a Nobel Prize-winning chemical reaction that involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to create a substituted alkene.[1] The reaction is highly valued for its tolerance of a wide variety of functional groups and its ability to form carbon-carbon bonds with high stereoselectivity, typically favoring the E (trans) isomer.[2]

The catalytic cycle of the Heck reaction is generally understood to proceed through a series of steps involving a palladium(0) active species. The key steps include:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the 3-halo-5-methoxyaniline derivative to form a palladium(II) complex.

-

Alkene Coordination and Insertion: The alkene coordinates to the palladium(II) complex and subsequently inserts into the palladium-aryl bond.

-

β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the new C=C double bond of the product and a palladium-hydride species.

-

Reductive Elimination: The active palladium(0) catalyst is regenerated by reaction with a base, which also neutralizes the hydrohalic acid formed during the reaction.

General Considerations for 3-Halo-5-Methoxyaniline Derivatives

3-Halo-5-methoxyaniline derivatives are electron-rich aryl halides. The electron-donating nature of the methoxy and amino groups can influence the reactivity of the aryl halide in the Heck reaction. Generally, electron-donating groups can make the oxidative addition step slower compared to electron-deficient aryl halides. Therefore, reaction conditions may need to be optimized to achieve high yields. This often involves the use of more active catalyst systems, higher temperatures, or longer reaction times.

Quantitative Data Summary

| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | n-Butyl acrylate | Pd(OAc)₂ (0.01) | - | NaOAc (1.2) | DMA | 140 | 24 | 95[2] |

| 2 | 4-Bromoanisole | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ (1.5) | DMF/H₂O | 100 | 12 | High |

Experimental Protocols

The following are generalized protocols for the Heck reaction of 3-halo-5-methoxyaniline derivatives with representative alkenes, styrene and an acrylate ester. These protocols are based on established procedures for similar aryl halides and should be optimized for the specific substrate.

Protocol 1: Heck Reaction of 3-Bromo-5-methoxyaniline with Styrene

Materials:

-

3-Bromo-5-methoxyaniline (1.0 mmol, 1.0 equiv)

-

Styrene (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-5-methoxyaniline (1.0 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

-

Solvent and Reagent Addition: Add anhydrous DMF (5 mL) to the flask, followed by styrene (1.2 mmol).

-

Reaction Execution: Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[2]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with a suitable organic solvent such as ethyl acetate (3 x 20 mL).[2]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 3-amino-5-methoxystilbene.

Protocol 2: Heck Reaction of 3-Iodo-5-methoxyaniline with Ethyl Acrylate

Materials:

-

3-Iodo-5-methoxyaniline (1.0 mmol, 1.0 equiv)

-

Ethyl acrylate (1.5 mmol, 1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

-

Sodium acetate (NaOAc) (1.2 mmol, 1.2 equiv)

-